![molecular formula C10H10BrN B13679006 4-Bromo-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B13679006.png)
4-Bromo-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline is a heterocyclic compound that features a bromine atom attached to a cyclopropaquinoline structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline typically involves the bromination of a precursor compound, such as 1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline. The bromination reaction is usually carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective substitution at the desired position.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to control reaction parameters such as temperature, pressure, and reagent concentration. These methods ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
4-Bromo-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups within the molecule.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium methoxide, sodium ethoxide, or other nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized cyclopropaquinoline compounds.
科学的研究の応用
4-Bromo-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of novel materials with unique properties.
作用機序
The mechanism of action of 4-Bromo-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline involves its interaction with specific molecular targets and pathways. The bromine atom and the cyclopropaquinoline structure play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 6-Bromo-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline
- 7-Bromo-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline
Uniqueness
4-Bromo-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline is unique due to its specific bromination pattern and the resulting electronic and steric effects
特性
分子式 |
C10H10BrN |
|---|---|
分子量 |
224.10 g/mol |
IUPAC名 |
4-bromo-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline |
InChI |
InChI=1S/C10H10BrN/c11-9-3-1-2-7-8-4-6(8)5-12-10(7)9/h1-3,6,8,12H,4-5H2 |
InChIキー |
PEEUHBCOALDYJS-UHFFFAOYSA-N |
正規SMILES |
C1C2C1C3=C(C(=CC=C3)Br)NC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B13678925.png)
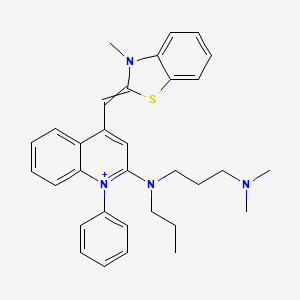
![3,4-Dichloro-5-[4-(methylthio)phenyl]furan-2(5H)-one](/img/structure/B13678938.png)
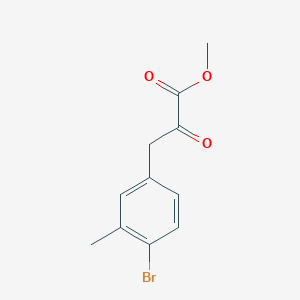
![6-[1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]quinoline](/img/structure/B13678955.png)
![2,3-Dibromo-6,7-dihydroimidazo[1,2-a]pyrazin-8(5H)-one](/img/structure/B13678963.png)
![8-Bromo-2-(p-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13678966.png)
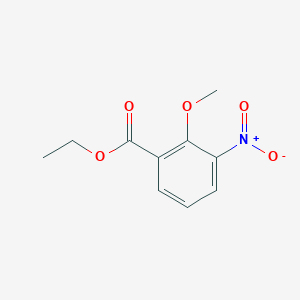
![Methyl 3-Methylbenzo[c]isoxazole-5-carboxylate](/img/structure/B13678970.png)
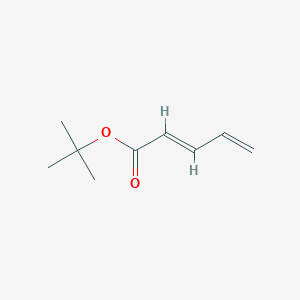

![Methyl (R)-4-[(5S,7R,8R,9S,10S,13R,14S,17R)-7-(Methoxymethoxy)-10,13-dimethyl-3-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13678987.png)
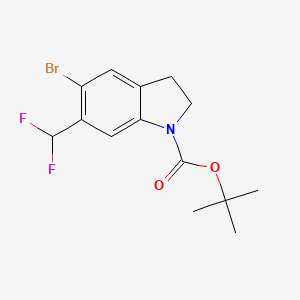
![[4-Chloro-2-(trifluoromethyl)phenyl]trimethylsilane](/img/structure/B13678992.png)
